(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
This compound belongs to the benzothiazine-dione family, characterized by a 1,4-benzothiazine core with two sulfonyl oxygen atoms (1,1-dioxido group) at positions 1 and 2. The structure features a methanone group at position 2, substituted with a 3,4-dimethoxyphenyl ring, and a 4-methoxyphenyl group at position 4 of the benzothiazine ring.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-29-18-11-9-17(10-12-18)25-15-23(32(27,28)22-7-5-4-6-19(22)25)24(26)16-8-13-20(30-2)21(14-16)31-3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCSOEPUPSGIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound belonging to the benzothiazine derivative class. This compound has garnered attention due to its potential biological activities, particularly in relation to various diseases including cancer and parasitic infections. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₂O₆S
- Molecular Weight : 402.41 g/mol
- CAS Number : 1114652-23-1
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in critical metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a noncompetitive inhibitor of trypanothione reductase (TR), a key enzyme in the survival of certain parasites. This inhibition leads to an increase in reactive oxygen species (ROS) levels within the parasite cells, contributing to their unviability .
- Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity .
Antiparasitic Activity
Recent research has highlighted the effectiveness of benzothiazine derivatives in combating tropical diseases such as malaria and leishmaniasis. A study synthesized 27 new compounds based on the 4H-thiochromen-4-one 1,1-dioxide core and assessed their efficacy against these parasites. The results indicated that compounds with structural similarities to this compound showed EC₅₀ values below 10 μM .
Cytotoxicity Against Cancer Cells
A notable study explored the cytotoxic effects of various benzothiazine derivatives on melanoma cells. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was quantified using flow cytometry and colorimetric assays for melanin content .
| Compound | Cell Line | EC₅₀ (μM) | Selectivity Ratio |
|---|---|---|---|
| This compound | VMM917 (Melanoma) | <10 | 4.9 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and its closest analogs, based on evidence-derived
| Compound | Core Structure | Substituents | Key Features |
|---|---|---|---|
| (3,4-Dimethoxyphenyl)[4-(4-Methoxyphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl]Methanone (Target) | 1,4-Benzothiazine-1,1-dioxide | - 3,4-Dimethoxyphenyl (methanone substituent) - 4-Methoxyphenyl (position 4) |
Electron-rich due to three methoxy groups; enhanced solubility in polar solvents. |
| (3,4-Dimethoxyphenyl)[4-(3-Methoxyphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl]Methanone | 1,4-Benzothiazine-1,1-dioxide | - 3,4-Dimethoxyphenyl - 3-Methoxyphenyl (position 4) |
Meta-substitution on phenyl reduces steric hindrance; may alter binding affinity. |
| 4-(3,5-Dichlorophenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone | 1,4-Benzothiazine-1,1-dioxide | - 3,5-Dichlorophenyl (position 4) - 4-Methoxyphenyl |
Electron-withdrawing Cl groups increase stability but reduce solubility. |
| {2-[(1,3-Benzothiazol-2-yl)Methoxy]-5-Chlorophenyl}(4-Chlorophenyl)Methanone | Benzothiazole | - Chlorophenyl groups - Benzothiazole-OCH2- linkage |
Chlorine atoms enhance lipophilicity; benzothiazole core may improve π-π stacking. |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone | 1,2,4-Triazole | - Sulfonylphenyl group - Difluorophenyl substituent |
Triazole-thioether linkage enhances metabolic stability; fluorinated groups improve bioavailability. |
Structural and Electronic Analysis
- Methoxy vs.
- Substituent Position : The 4-methoxyphenyl group in the target compound vs. the 3-methoxyphenyl in creates distinct steric and electronic profiles. Meta-substitution may reduce steric clashes in protein binding pockets compared to para-substitution.
Physicochemical Properties
Notes:
- The target compound’s higher hydrogen bond acceptor count (due to methoxy groups) may improve aqueous solubility relative to chlorinated analogs.
- Compound ’s benzothiazole core and chlorine substituents result in higher lipophilicity, favoring membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
